molecular formula C9H9FO3 B14861362 Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

Cat. No.: B14861362
M. Wt: 184.16 g/mol
InChI Key: UYCYNMSBIJBVOJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-hydroxyphenylacetate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-fluoro-2-hydroxybenzaldehyde.

    Reduction: 2-(5-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: 2-(5-methoxy-2-hydroxyphenyl)acetate.

Scientific Research Applications

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which methyl 2-(5-fluoro-2-hydroxyphenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. For example, it has been shown to interfere with tubulin polymerization, leading to mitotic arrest in cancer cells . This action involves the binding of the compound to the tubulin protein, preventing its proper assembly into microtubules, which are essential for cell division.

Comparison with Similar Compounds

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Similar structure but with a bromine atom instead of fluorine. It may have different reactivity and biological activity due to the larger size and different electronegativity of bromine.

    Methyl 2-(5-chloro-2-hydroxyphenyl)acetate:

    Methyl 2-(5-methoxy-2-hydroxyphenyl)acetate: The methoxy group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its electronic properties and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3

InChI Key

UYCYNMSBIJBVOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)O

Origin of Product

United States

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